1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
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Overview
Description
1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a tetrazole ring, and a sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine typically involves multiple steps. One common approach starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with a sulfanyl compound to form the intermediate 2-chloro-6-fluorobenzyl sulfide . This intermediate is further reacted with a triazole derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring .
Scientific Research Applications
1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole
- **2-chloro-6-fluorobenzyl chloride
- **5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Uniqueness
1-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine is unique due to its combination of a triazole and tetrazole ring, along with the presence of a sulfanyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C17H14ClFN8S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H14ClFN8S/c18-13-7-4-8-14(19)12(13)10-28-17-23-21-15(9-26-16(20)22-24-25-26)27(17)11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,20,22,25) |
InChI Key |
JWBHCAQOBLHCIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)CN4C(=NN=N4)N |
Origin of Product |
United States |
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